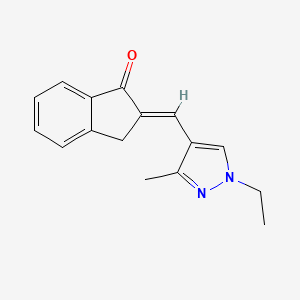

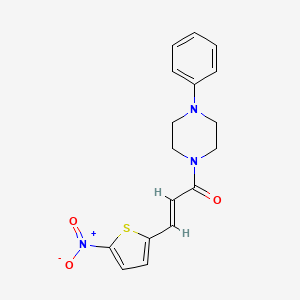

![molecular formula C18H16N6O3 B2610763 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034409-47-5](/img/structure/B2610763.png)

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as inhibitors of Arginine Methyltransferase 5 (PRMT5), a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of structure-oriented derivatives were synthesized based on the structural similarity of a hit identified through a molecular docking-based virtual screening approach . Another study reported the synthesis of a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Compounds bearing both benzimidazole and oxadiazole nuclei have been synthesized and evaluated for their anticancer activity. A study synthesized a series of 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones and found them to exhibit significant to good anticancer activity in vitro against the NCI 60 cell line panel. The lead compound from this series demonstrated significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition

Another application of benzimidazole bearing 1,3,4-oxadiazoles is in corrosion inhibition. These compounds have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. The study utilized gravimetric, electrochemical, SEM, and computational methods to demonstrate that these inhibitors form a protective layer on the metal surface, showcasing a mixed type behavior of inhibition (Ammal, Prajila, & Joseph, 2018).

Coordination Chemistry

The bis-benzimidazolyl diamide ligands, with structures similar to the query compound, have been synthesized and used to prepare copper(II) complexes. These complexes were characterized and shown to catalyze the oxidation of alcohols, highlighting their potential in catalysis and coordination chemistry (Tyagi, Kumar, Mahiya, & Mathur, 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

If it does indeed target tubulin, it may inhibit microtubule assembly formation, similar to other tubulin polymerization inhibitors .

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O3/c25-15(8-7-14-21-12-5-1-2-6-13(12)22-14)20-10-16-23-17(24-27-16)11-4-3-9-19-18(11)26/h1-6,9H,7-8,10H2,(H,19,26)(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTUIZPCAHZTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2610687.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone](/img/structure/B2610689.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2610691.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2610693.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2610694.png)

![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2610703.png)